Sodium dichromate dihydrate

Overview

Description

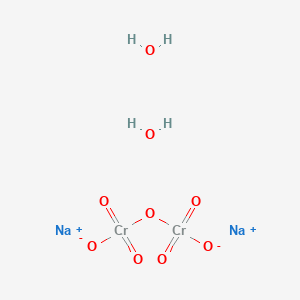

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) is a hexavalent chromium (Cr(VI)) compound characterized by bright orange-red crystalline structures. It is highly water-soluble (~20 times more than potassium dichromate) and serves as a critical precursor in producing other chromium-based chemicals, including pigments, corrosion inhibitors, and wood preservatives . Its molecular weight is 298.00 g/mol, with a density of 2.35 g/cm³ and a melting point range of 91–100°C .

Industrial applications include electroplating, leather tanning, and textile manufacturing, though its use is heavily regulated due to its toxicity. Chronic exposure in rodents induces carcinogenicity, notably squamous cell carcinomas in the oral cavity of rats and intestinal neoplasms in mice . Mechanistically, Cr(VI) compounds like this compound enter cells via anion channels, undergo intracellular reduction to Cr(III), and generate reactive oxygen species (ROS), causing DNA damage and inhibition of DNA repair enzymes such as hOGG1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dichromate dihydrate is typically synthesized from ores containing chromium (III) oxides. The ore is fused with a base, usually sodium carbonate, at around 1000°C in the presence of air. This process solubilizes the chromium, allowing it to be extracted into hot water. The resulting aqueous extract is then acidified with sulfuric acid or carbon dioxide to produce sodium dichromate .

Industrial Production Methods: In industrial settings, sodium dichromate is produced on a large scale using similar methods. The chromium ore is first roasted with sodium carbonate and oxygen to form sodium chromate. This intermediate is then acidified to yield sodium dichromate. The final product is often crystallized as the dihydrate form for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions: Sodium dichromate dihydrate undergoes various chemical reactions, primarily oxidation reactions. It is a powerful oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions:

Oxidation: this compound is commonly used in acidic conditions to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. For example, it can oxidize ethanol to acetaldehyde and isopropanol to acetone.

Reduction: In the presence of reducing agents like sulfur dioxide, sodium dichromate can be reduced to chromium (III) compounds.

Substitution: Sodium dichromate can also participate in substitution reactions, particularly in the presence of nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of secondary alcohols yields ketones .

Scientific Research Applications

Sodium dichromate dihydrate has numerous applications in scientific research and industry:

Chemistry: It is used as a strong oxidizing agent in organic synthesis, facilitating the oxidation of various functional groups.

Biology: Sodium dichromate is used in biological research to study the effects of chromium compounds on living organisms.

Medicine: While not commonly used directly in medicine, sodium dichromate is involved in the synthesis of certain pharmaceuticals.

Industry: It is used in metal finishing to enhance corrosion resistance, in the manufacture of inorganic chromate pigments, and in the preparation of colored glass and ceramic glazes.

Mechanism of Action

The mechanism of action of sodium dichromate dihydrate involves its strong oxidizing properties. It can accept electrons from other substances, thereby oxidizing them. The chromium (VI) in sodium dichromate is reduced to chromium (III) during these reactions. This reduction process is crucial in various applications, such as the oxidation of organic compounds and the tanning of leather .

Comparison with Similar Compounds

Potassium Dichromate (K₂Cr₂O₇)

Chemical Properties : Potassium dichromate shares structural similarities with sodium dichromate dihydrate but has lower water solubility (4.9 g/100 mL at 20°C vs. ~200 g/100 mL for this compound) .

Toxicity : Both compounds exhibit potent enzyme inhibition. In glycolate oxidase (GO) assays, potassium dichromate showed an IC₅₀ of 96.6 nM, slightly lower than this compound (108.0 nM) .

Applications : Used in analytical chemistry (e.g., COD tests) and as an oxidizing agent. Its lower solubility limits its industrial utility compared to this compound .

Sodium Chromate (Na₂CrO₄·4H₂O)

Chemical Properties: Sodium chromate tetrahydrate is another hexavalent chromium salt but exists as yellow crystals. It is highly soluble in water (87 g/100 mL) . Cr(VI) from both compounds is systemically distributed, bypassing gastric reduction in rodents . Applications: Primarily used in aerospace coatings and as a corrosion inhibitor.

Sodium Molybdate (Na₂MoO₄)

Chemical Properties : A less toxic alternative to chromium compounds, sodium molybdate is a white crystalline powder with high water solubility.

Toxicity : In Daphnia magna, sodium molybdate showed an LC₅₀ of 2,847.5 mg/L, compared to 0.29 mg/L for this compound, indicating ~10,000-fold lower acute toxicity . Chronic exposure in Daphnia also revealed minimal reproductive impairment compared to this compound .

Applications : Used in cooling water systems and as a corrosion inhibitor in place of Cr(VI) compounds.

Trivalent Chromium Compounds (e.g., Chromium Picolinate)

Chemical Properties: Cr(III) compounds like chromium picolinate are less reactive and poorly absorbed through cell membranes compared to Cr(VI) . Applications: Dietary supplements and tanning agents.

Data Tables

Table 1: Enzyme Inhibition by Dichromate Salts

| Compound | IC₅₀ (GO Inhibition) | Mechanism |

|---|---|---|

| Potassium dichromate | 96.6 nM | Competitive inhibition |

| This compound | 108.0 nM | Competitive inhibition |

| Colistimethate sodium | 2.3 μM | Non-competitive |

Table 2: Acute Toxicity in Daphnia magna

| Compound | 48-h LC₅₀ (mg/L) |

|---|---|

| This compound | 0.29 |

| Sodium molybdate | 2,847.5 |

Source:

Properties

CAS No. |

7789-12-0 |

|---|---|

Molecular Formula |

Cr2H4NaO8 |

Molecular Weight |

259.01 g/mol |

IUPAC Name |

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |

InChI |

InChI=1S/2Cr.Na.3H2O.5O/h;;;3*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |

InChI Key |

SQYUMISXPZIIMM-UHFFFAOYSA-L |

SMILES |

O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Na] |

Key on ui other cas no. |

7789-12-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Related CAS |

10588-01-9 (Parent) |

Synonyms |

Na2Cr2O7.2H2O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.